(2E)-3-[3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
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Overview
Description
(2E)-3-[3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid: is a chemical compound that belongs to the class of organic compounds known as pyrazoles. This compound is characterized by the presence of a pyrazole ring, a thiophene ring, and a phenyl group, making it a complex and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Formation of the Prop-2-enoic Acid Moiety: This can be done through a Knoevenagel condensation reaction between the pyrazole derivative and an appropriate aldehyde, followed by oxidation to form the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the double bond in the prop-2-enoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the prop-2-enoic acid moiety.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers for advanced material applications.
Biology
Biological Probes: Used in the study of enzyme mechanisms and protein interactions.
Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2E)-3-[3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoic acid
- 2-(2-fluorophenyl)-2-methylamino-cyclohexanone
- 4-chloromethcathinone
Uniqueness
What sets (2E)-3-[3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid apart is its unique combination of a pyrazole ring, a thiophene ring, and a phenyl group, which provides it with distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(E)-3-[3-(5-chlorothiophen-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S/c17-14-8-7-13(22-14)16-11(6-9-15(20)21)10-19(18-16)12-4-2-1-3-5-12/h1-10H,(H,20,21)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFNKYABEMUIAF-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(S3)Cl)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(S3)Cl)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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